N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-9-6-11-12-7-10(8-15(11)14-9)4-3-5-13-18(2,16)17/h6-8,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMOAEOSGJRZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common synthetic route includes the condensation of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent alkylation and sulfonamide formation steps are carried out to introduce the propyl and methanesulfonamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Anagliptin (DPP-4 Inhibitor) Anagliptin, a DPP-4 inhibitor, shares the 2-methylpyrazolo[1,5-a]pyrimidine core but replaces the methanesulfonamide-propyl group with a carboxamide-aminopropyl chain (Fig. 1). This structural variation confers high selectivity for DPP-4 (IC₅₀ = 3.8 nM) and efficacy in lowering blood glucose levels in diabetic models . In contrast, the methanesulfonamide group in the target compound may alter pharmacokinetics (e.g., increased hydrophilicity) or shift target specificity.
Key Differences
- Bioactivity : Anagliptin’s carboxamide group directly interacts with the DPP-4 catalytic site, while the sulfonamide in the target compound may favor alternative targets (e.g., kinases or ion channels).
- Synthetic Accessibility: The propyl-methanesulfonamide linker in the target compound simplifies synthesis compared to anagliptin’s complex aminopropyl-carboxamide chain.
Methanesulfonamide-Containing Compounds
A61603 (Adrenergic Receptor Agonist)
A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride) is a selective α1A-adrenergic receptor agonist. Both compounds share the methanesulfonamide group, but A61603’s imidazole-tetrahydronaphthalene core confers distinct receptor specificity . This highlights the critical role of the heterocyclic scaffold in determining target engagement.
European Patent Compounds
Patent EP-2022/06 describes methanesulfonamide-linked imidazo-pyrrolo-pyrazine derivatives (e.g., N-(4-(1-cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)phenyl)methanesulfonamide). These compounds exhibit kinase inhibition but lack the pyrazolo[1,5-a]pyrimidine core, suggesting that the target compound’s pyrimidine ring may favor different binding interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Determinants of Activity : The pyrazolo[1,5-a]pyrimidine core is critical for DPP-4 inhibition in anagliptin, but its substitution with methanesulfonamide may redirect activity toward kinases or ion channels, as seen in patent compounds .
- Role of Sulfonamide : Methanesulfonamide enhances solubility and may stabilize interactions with polar residues in binding pockets (e.g., ATP-binding sites in kinases) .
- Synthetic Feasibility: The target compound’s simpler linker (propyl vs. anagliptin’s aminopropyl-carboxamide) could reduce synthetic complexity, improving scalability .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The compound is synthesized through a series of organic reactions that involve the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the propyl chain and methanesulfonamide group. The synthetic route typically includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core : This involves cyclization reactions using appropriate precursors.
- Substitution reactions : These introduce the propyl chain.
- Amidation reactions : These yield the final methanesulfonamide structure.
The overall process is optimized for high yield and purity, often employing techniques such as continuous flow synthesis and advanced purification methods like chromatography .
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound's mechanism may involve:
- Enzyme inhibition : It likely interacts with various enzymes, modulating their activity. This can lead to downstream effects on cellular processes critical for proliferation and survival.
- Receptor modulation : The structural features of the pyrazolo[1,5-a]pyrimidine core enhance binding affinity to specific receptors, potentially influencing signaling pathways involved in cancer progression or other diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. For instance:
- A study on similar compounds showed significant inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines .
- In vitro tests demonstrated that derivatives could circumvent drug resistance mechanisms in cancer cells, suggesting their potential as effective chemotherapeutic agents .
Mechanistic Insights
The biological activity of this compound can be further elucidated through structure-activity relationship (SAR) studies. These studies reveal how modifications to the core structure influence potency and selectivity against target enzymes or receptors. For example:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.45 | Tubulin polymerization inhibition |
| Compound B | 0.42 | Colchicine binding site antagonist |
| This compound | TBD | TBD |
Q & A
Q. What are the common synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide, and what are the critical optimization parameters?
Methodological Answer: Synthesis typically involves multi-step organic reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the propyl chain .
- Sulfonamide formation via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
Optimization Parameters: - Catalyst selection (e.g., Pd catalysts for coupling reactions) to improve yield .
- Temperature control (60–80°C for sulfonylation) to minimize side products .
- Purification: Column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methylsulfonamide protons) and δ 8.1–8.3 ppm (pyrazolo-pyrimidine aromatic protons) confirm connectivity .
- ¹³C NMR: Signals near 40 ppm (methylsulfonamide carbon) and 150–160 ppm (heterocyclic carbons) validate the core structure .
- Mass Spectrometry (HR-MS): Molecular ion peak matching the theoretical mass (e.g., m/z 320.275 for C₁₅H₁₉N₃O₂S) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Anticancer Activity:
- Cell viability assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Invasion/Adhesion Assays: Matrigel-based assays to evaluate metastasis suppression .
- Enzyme Inhibition:
- Kinase Inhibition Profiling (e.g., CDK2 or EGFR kinases) using fluorescence-based kinase activity assays .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?
Methodological Answer:
- Pharmacokinetic (PK) Analysis:
- Measure bioavailability, half-life, and tissue distribution to identify metabolic instability or poor absorption .
- Metabolite Identification:
- Dose Optimization:
- Conduct dose-response studies in animal models to align with in vitro effective concentrations .
Q. How can researchers design experiments to elucidate the compound's interaction with kinases or other enzymatic targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., CDK2) to map binding interactions .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) and kinetics (kon/koff) for enzyme-substrate complexes .
- Mutagenesis Studies: Introduce point mutations in enzymatic active sites (e.g., ATP-binding pockets) to validate binding specificity .
Q. What computational methods are suitable for predicting the compound's binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with kinases or receptors .
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl groups) on inhibitory potency using datasets from analogs .
Q. How do structural modifications (e.g., substituent variations) impact the compound's pharmacokinetic profile?
Methodological Answer:
- LogP Optimization: Replace the methylsulfonamide group with polar substituents (e.g., morpholino) to enhance solubility .
- Metabolic Stability: Introduce fluorine atoms or bulky groups (e.g., cyclobutane) to reduce CYP450-mediated oxidation .
- Bioisosteric Replacement: Substitute the pyrazolo-pyrimidine core with triazolo-pyrimidine to improve target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
